Cap-dependent endonuclease-IN-23
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cap-dependent endonuclease-IN-23 is a compound known for its inhibitory effects on cap-dependent endonucleases, which are enzymes crucial for the transcription and replication of certain RNA viruses. This compound has garnered attention due to its potential as a broad-spectrum antiviral agent, particularly against influenza viruses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cap-dependent endonuclease-IN-23 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product. For instance, the synthesis of similar compounds like baloxavir derivatives involves molecular docking, PAINS-Remover, and SwissADME evaluations to ensure drug-likeness .
Industrial Production Methods
Industrial production of this compound would likely follow similar methodologies used for other antiviral agents. This includes large-scale synthesis in reactors, purification through crystallization or chromatography, and stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Cap-dependent endonuclease-IN-23 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated compounds .
Scientific Research Applications
Cap-dependent endonuclease-IN-23 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in inhibiting viral replication, particularly in influenza viruses.
Medicine: Explored as a potential antiviral drug for treating influenza and other RNA virus infections.
Industry: Utilized in the development of new antiviral agents and therapeutic strategies
Mechanism of Action
Cap-dependent endonuclease-IN-23 exerts its effects by inhibiting the cap-dependent endonuclease enzyme, which is essential for the “cap-snatching” process in viral RNA transcription. This inhibition prevents the virus from synthesizing its mRNA, thereby halting its replication. The compound binds to the active site of the enzyme, blocking its catalytic activity and disrupting the viral life cycle .
Comparison with Similar Compounds
Similar Compounds
Baloxavir marboxil: Another cap-dependent endonuclease inhibitor used to treat influenza.
Tanshinone I: Identified as a cap-dependent endonuclease inhibitor with broad-spectrum antiviral effects.
Uniqueness
Cap-dependent endonuclease-IN-23 is unique due to its specific binding affinity and inhibitory potency against the cap-dependent endonuclease enzyme. Its structure-activity relationship studies have shown enhanced inhibition compared to other similar compounds, making it a promising candidate for further development .
Properties
Molecular Formula |
C26H23F2N3O7 |
---|---|
Molecular Weight |
527.5 g/mol |
IUPAC Name |
[(2S,12R)-5,6-difluoro-13-methyl-14,17-dioxo-2-phenyl-9-oxa-1,13,20-triazatetracyclo[10.8.0.03,8.015,20]icosa-3,5,7,15,18-pentaen-16-yl]oxymethyl methyl carbonate |
InChI |
InChI=1S/C26H23F2N3O7/c1-29-21-9-11-36-20-13-18(28)17(27)12-16(20)22(15-6-4-3-5-7-15)31(21)30-10-8-19(32)24(23(30)25(29)33)37-14-38-26(34)35-2/h3-8,10,12-13,21-22H,9,11,14H2,1-2H3/t21-,22+/m1/s1 |
InChI Key |
NKFNQBUTOXCBGL-YADHBBJMSA-N |
Isomeric SMILES |
CN1[C@H]2CCOC3=CC(=C(C=C3[C@@H](N2N4C=CC(=O)C(=C4C1=O)OCOC(=O)OC)C5=CC=CC=C5)F)F |
Canonical SMILES |
CN1C2CCOC3=CC(=C(C=C3C(N2N4C=CC(=O)C(=C4C1=O)OCOC(=O)OC)C5=CC=CC=C5)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.